molecular formula C20H13F4N5O2 B3408029 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 852450-59-0

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3408029
CAS No.: 852450-59-0
M. Wt: 431.3 g/mol
InChI Key: ADVWHCLWBLJVCK-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O2/c21-13-3-7-15(8-4-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVWHCLWBLJVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenating agents, oxidizing agents, and coupling reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .

Scientific Research Applications

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core with both fluorophenyl and trifluoromethylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

  • Molecular Formula : C19H11F4N5O2
  • Molecular Weight : 417.3 g/mol
  • IUPAC Name : N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
  • Chemical Structure :
    • The compound features a pyrazolo[3,4-d]pyrimidine core linked to a fluorophenyl group and a trifluoromethyl-substituted phenyl acetamide.

Biological Activity Overview

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities including:

  • Anticancer Properties :
    • Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit various cancer cell lines. For instance, compounds similar to the target molecule have demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
    • The specific compound under discussion may also exhibit kinase inhibition, which is a critical mechanism in cancer therapy. Kinases are enzymes that regulate various cellular processes, and their dysregulation is often implicated in cancer .
  • Anti-inflammatory Effects :
    • Some derivatives of pyrazolo[3,4-d]pyrimidines have shown promise in reducing inflammation through modulation of inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundPyrazolo[3,4-d]pyrimidine core with fluorinated substituentsPotential anticancer activity; kinase inhibition
Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetatePyrazolo[1,5-a]pyrimidine coreAnticancer activity
6-(hydroxymethyl)-2-(4-phenoxyphenyl)-pyrazolo[1,5-a]pyrimidineHydroxy and phenoxy substituentsKinase inhibition
2-(3,5-dichloro-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidineHalogenated phenyl ringAnti-inflammatory effects

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes or receptors involved in cell signaling pathways. The presence of the fluorinated groups enhances lipophilicity and may improve binding affinity to biological targets .

Pharmacological Studies

Preliminary studies indicate that the compound could be effective against various cancer types due to its structural similarities to known kinase inhibitors. Further pharmacological investigations are necessary to elucidate its full therapeutic potential and mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

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